

Application Notes and Protocols for Tos-PEG3-alcohol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tos-PEG3
Cat. No.:	B1679199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the effective use of **Tos-PEG3-alcohol** as a hydrophilic linker in solid-phase synthesis. This versatile linker is particularly well-suited for the synthesis of custom molecules, including peptide-drug conjugates, PROTACs, and other complex organic molecules where a flexible, water-soluble spacer is required.

Introduction

Tos-PEG3-alcohol, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker molecule featuring a terminal hydroxyl group and a tosyl group. The triethylene glycol (PEG3) spacer imparts hydrophilicity to the target molecule, which can improve solubility and pharmacokinetic properties.^[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the linker to a variety of nucleophiles.^[2] The terminal hydroxyl group provides a handle for attachment to a solid support or for further chemical modification.

Key Features:

- Hydrophilic PEG Spacer: Increases the aqueous solubility of the final compound.^[2]
- Versatile Functional Groups: The tosyl group is a good leaving group for nucleophilic substitution, while the hydroxyl group allows for various coupling chemistries.^[2]

- **Monodisperse Nature:** As a discrete chemical compound, it ensures homogeneity in the final product, which is crucial for therapeutic applications.[1]

Applications in Solid-Phase Synthesis

Tos-PEG3-alcohol is a valuable tool for the solid-phase synthesis of a variety of molecules, including:

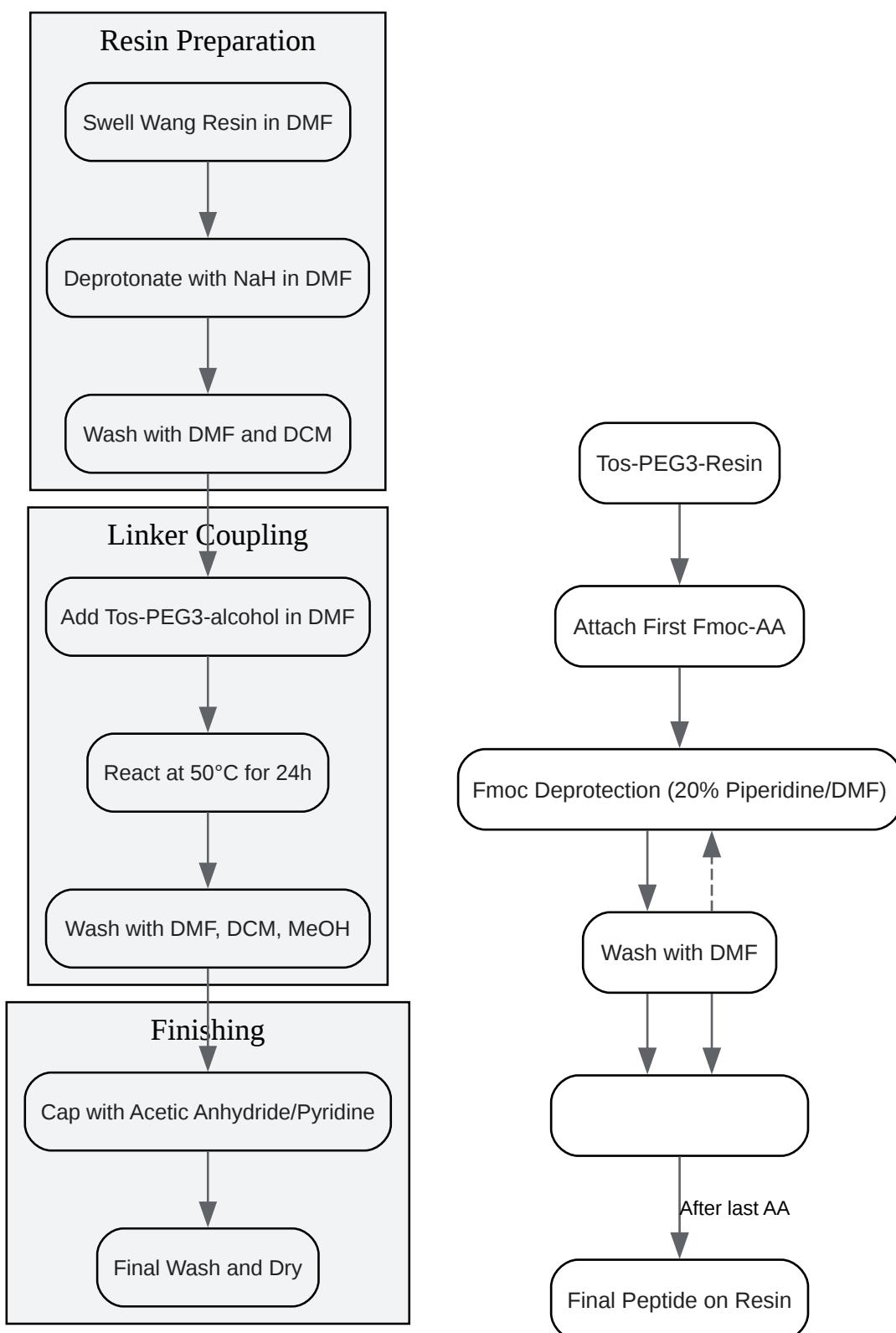
- **PROTACs (Proteolysis Targeting Chimeras):** The PEG linker can connect the protein-of-interest (POI) ligand and the E3 ligase ligand.[3][4]
- **Peptide Conjugates:** Modification of peptides with PEG linkers can enhance their bioavailability and in vivo stability.
- **Oligonucleotide Synthesis:** It can be used to prepare modified solid supports for the synthesis of 3'-aminoxy oligonucleotides.[2][3]
- **Small Molecule Drug Conjugates:** Facilitates the attachment of small molecule drugs to targeting moieties or solubilizing agents.

Experimental Protocols

Immobilization of **Tos-PEG3-alcohol** on a Solid Support (Wang Resin)

This protocol describes the attachment of **Tos-PEG3-alcohol** to a Wang resin via a Williamson ether synthesis. Wang resin is a popular solid support for the synthesis of molecules that will be cleaved under acidic conditions.[4]

Materials:


- **Tos-PEG3-alcohol**
- Wang Resin
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)

- Anhydrous Dichloromethane (DCM)
- Methanol (MeOH)
- Solid-phase synthesis vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Resin Swelling: Swell the Wang resin in anhydrous DMF for 1 hour in a solid-phase synthesis vessel.
- Deprotonation: Under an inert atmosphere, add a solution of NaH (3 equivalents relative to the resin loading capacity) in anhydrous DMF to the swollen resin. Gently agitate the mixture for 2 hours at room temperature to deprotonate the hydroxyl groups on the resin.
- Washing: Wash the resin thoroughly with anhydrous DMF (3 times) and anhydrous DCM (3 times) to remove excess NaH.
- Linker Coupling: Dissolve **Tos-PEG3-alcohol** (5 equivalents relative to the resin loading capacity) in anhydrous DMF and add it to the activated resin. Agitate the mixture at 50°C for 24 hours.
- Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
- Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 2 hours.
- Final Washing and Drying: Wash the resin with DCM (3 times), MeOH (3 times), and finally with diethyl ether (3 times). Dry the resin under vacuum.

Diagram of Immobilization Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. WO2021173615A1 - Oligonucleotide synthesis on solid support - Google Patents [patents.google.com]
- 3. Solid Supports for the Synthesis of 3'-Aminooxy Deoxy- or Ribo-oligonucleotides and Their 3'-Conjugation by Oxime Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Tos-PEG3-alcohol in Solid-Phase Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679199#using-tos-peg3-alcohol-in-solid-phase-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com